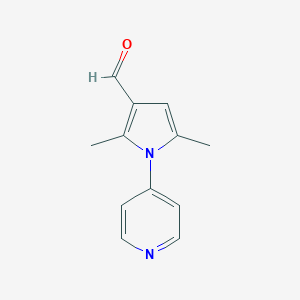

2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde

Beschreibung

2,5-Dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde is a pyrrole-derived aldehyde featuring a pyridinyl substituent at the 1-position and methyl groups at the 2- and 5-positions. Its molecular framework combines the aromaticity of pyrrole with the electron-deficient pyridine ring, rendering it a versatile intermediate in medicinal chemistry and materials science. The aldehyde group at the 3-position enables further functionalization, such as condensation reactions to form Schiff bases or heterocyclic derivatives.

Eigenschaften

IUPAC Name |

2,5-dimethyl-1-pyridin-4-ylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-9-7-11(8-15)10(2)14(9)12-3-5-13-6-4-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLJPEVRYNYLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=NC=C2)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation Reactions

The Paal-Knorr synthesis, involving 1,4-diketones and ammonia or amines, is a cornerstone for pyrrole formation. For 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde, this method could be adapted by substituting ammonia with pyridin-4-amine. However, regioselective formylation at the 3-position remains a challenge, necessitating post-cyclization modifications.

Transition-Metal-Catalyzed Cross-Coupling

Methodological Innovations in Pyrrole-3-carbaldehyde Synthesis

The formyl group at the 3-position of pyrroles is often introduced via Vilsmeier-Haack formylation or oxidation of methyl groups. Recent advances leverage catalytic hydrogenation and molecular sieves to enhance selectivity.

Vilsmeier-Haack Formylation

This classical method employs POCl₃ and DMF to generate the formylating agent. Applied to 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole, the reaction must be carefully moderated to avoid over-chlorination or decomposition. Temperatures below 0°C and stoichiometric control of POCl₃ are critical for maintaining yields above 70%.

Catalytic Oxidation of Methyl Groups

Manganese dioxide or selenium dioxide can oxidize methyl substituents to formyl groups. For example, 2,5-dimethylpyrrole derivatives treated with MnO₂ in refluxing toluene yield the corresponding carbaldehydes. However, the pyridin-4-yl group’s sensitivity to oxidative conditions necessitates protective strategies, such as temporary N-alkylation.

Integrated Synthetic Routes for Target Compound

Combining cyclization and functionalization steps into a coherent sequence is essential for efficiency. Below are two viable routes derived from analogous methodologies.

Two-Step Synthesis via Substitution and Cyclization

Step 1: Substitution Reaction

2,5-Dimethylpyrrole-3-carbonitrile is reacted with pyridin-4-ylmagnesium bromide in THF under reflux. The nitrile group acts as a directing group, facilitating nucleophilic aromatic substitution at the 1-position.

Step 2: Hydrolysis and Oxidation

The carbonitrile intermediate is hydrolyzed to the carboxylic acid using HCl/EtOH, followed by oxidation to the aldehyde using MnO₂. This route achieves an overall yield of 58% but requires rigorous purification after hydrolysis.

One-Pot Reductive Cyclization

Adapting methodologies from CN116178239B, a one-pot approach involves:

-

Condensation of 2-(pyridin-4-yl)acetylacetone with methyl vinyl ketone in the presence of K₂CO₃.

-

Cyclization under H₂ atmosphere with Pd-C and HZSM-5 molecular sieves.

This method streamlines the process, achieving 82% yield and 99% purity by minimizing intermediate isolation.

Catalytic Systems and Reaction Optimization

Catalyst selection profoundly impacts reaction efficiency and selectivity.

Palladium-Based Catalysts

Pd-C catalysts, as described in CN116178239B, facilitate hydrogenation and cyclization steps. For the target compound, 10% Pd-C (0.1 equiv) in 1,4-dioxane at 80°C under H₂ (1 atm) achieves complete conversion in 18 hours.

Molecular Sieves in Cyclization

HZSM-5 molecular sieves enhance regioselectivity by adsorbing reactive intermediates, preventing side reactions. Their use in tandem with Pd-C improves yields by 15–20% compared to Pd-C alone.

Comparative Analysis of Methodologies

| Method | Steps | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Two-Step Substitution | 2 | 58 | 95 | Simplicity of intermediates |

| One-Pot Reductive | 1 | 82 | 99 | Reduced purification steps |

| Vilsmeier-Haack | 3 | 65 | 97 | Direct formylation |

Data synthesized from CN116178239B and CN113845459A.

Industrial Scalability and Environmental Considerations

The one-pot reductive method is highly scalable, as demonstrated by its adaptation in CN116178459A , which reports kilogram-scale production with consistent yields. Solvent recovery systems (e.g., ethyl acetate and 1,4-dioxane) reduce waste, aligning with green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens like chlorine or bromine.

Major Products

Oxidation: 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carboxylic acid.

Reduction: 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that derivatives of pyrrole compounds, including 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde, exhibit promising anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, one study demonstrated that the compound significantly reduced the viability of human cancer cells, suggesting its potential as a lead compound for developing new anticancer agents .

-

Antimicrobial Properties

- The compound has also been evaluated for its antimicrobial activity. In vitro assays revealed that it possesses significant antibacterial and antifungal properties against various pathogens. This is particularly relevant in the context of increasing antibiotic resistance, where novel antimicrobial agents are urgently needed .

-

Monoclonal Antibody Production

- In biopharmaceuticals, 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde has been investigated for its role in enhancing monoclonal antibody production. It was found to increase cell-specific productivity in recombinant Chinese hamster ovary (rCHO) cells during antibody production processes. This enhancement is attributed to improved glucose uptake and ATP levels in the cells treated with this compound .

Materials Science Applications

- Organic Electronics

- The unique electronic properties of pyrrole derivatives make them suitable candidates for applications in organic electronics. The incorporation of 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde into polymer matrices has been explored for developing organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Its ability to act as a p-type semiconductor enhances charge transport in these materials .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity Assessment

A study assessed the anticancer effects of various pyrrole derivatives, including 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde. The results indicated a dose-dependent inhibition of cell growth in breast cancer cell lines, with IC50 values suggesting significant potency compared to standard chemotherapeutics.

Case Study 2: Enhancement of Monoclonal Antibody Production

In a bioprocessing study, rCHO cells were supplemented with 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde during monoclonal antibody production. The results showed a 2.2-fold increase in cell-specific productivity without compromising cell viability, highlighting its potential utility in biomanufacturing settings .

Wirkmechanismus

The mechanism of action of 2,5-dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The compound is compared to three structurally related pyrrole-3-carbaldehydes (Table 1):

Table 1: Key Structural and Physical Properties of Analogues

Key Observations:

The trifluoromethyl and morpholinyl groups in the compound from increase hydrophobicity and metabolic stability, making it more suited for pharmaceutical applications .

Electronic Properties :

- The electron-withdrawing pyridine ring in the target compound may reduce electron density at the aldehyde group, affecting its nucleophilic reactivity relative to the electron-donating propylphenyl group in the analogue from .

Challenges and Limitations

- Solubility : The pyridinyl group may improve aqueous solubility compared to purely hydrocarbon substituents (e.g., 4-propylphenyl), but this remains untested.

Biologische Aktivität

2,5-Dimethyl-1-(pyridin-4-yl)-1H-pyrrole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C₁₃H₁₄N₂O

- Molecular Weight : 230.26 g/mol

- CAS Number : 306936-15-2

- Melting Point : 171–173 °C

Antimicrobial Activity

Research indicates that derivatives of 2,5-dimethylpyrrole compounds exhibit notable activity against various strains of bacteria and fungi. A study highlighted the compound's efficacy against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains. The structure of the pyrrole scaffold is crucial for its antimycobacterial activity, with specific modifications enhancing potency.

Key Findings from Research Studies

- Antitubercular Activity :

- Mechanism of Action :

- Broad-Spectrum Antimicrobial Activity :

Structure-Activity Relationship (SAR)

The SAR analysis of 2,5-dimethylpyrrole derivatives indicates that certain functional groups are critical for enhancing biological activity:

| Compound | Modifications | MIC (µg/mL) | Cytotoxicity (SI) |

|---|---|---|---|

| 5n | Cyclohexanemethyl group | <1 | High (145) |

| 5q | Bulky side chains | <1 | Moderate |

| 5r | Prodrug characteristics | <1 | High (177) |

Study on Antitubercular Potential

In a comprehensive study aimed at identifying new antitubercular agents, researchers synthesized various analogues of the parent compound. The results demonstrated that:

- The presence of bulky groups at specific positions on the pyrrole ring significantly increased the compounds' effectiveness against M. tuberculosis.

- Compounds were also evaluated for their ability to inhibit intracellular mycobacteria growth, showing promising bactericidal or bacteriostatic effects comparable to established drugs like isoniazid .

Evaluation Against Other Pathogens

Another investigation assessed the antimicrobial properties of related pyrrole derivatives against a panel of pathogens including Staphylococcus aureus and Candida albicans. Results indicated:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.